PDE4 Inhibitory Potency: Cyclopentyl‑1,2,4‑oxadiazole vs. Methyl‑1,2,4‑oxadiazole Analogues
In the isoindoline‑1,3‑dione‑1,2,4‑oxadiazole series, the cyclopentyl substituent at the oxadiazole 3‑position consistently confers superior PDE4 inhibition relative to the methyl congener. Although explicit IC₅₀ data for CAS 1809475‑17‑9 have not been published, the closest structurally characterized comparator – the methyl analogue 2-(3-(3-methyl‑1,2,4‑oxadiazol‑5‑yl)propyl)isoindoline‑1,3‑dione – is reported to exhibit PDE4 IC₅₀ values >10 μM . In contrast, cyclopentyl‑bearing congeners within the same patent family achieve PDE4 IC₅₀ values as low as 0.08 μM, representing a >100‑fold potency gain [1].
| Evidence Dimension | PDE4 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; predicted from SAR to fall in the sub‑1 μM range based on closest cyclopentyl congeners. |
| Comparator Or Baseline | Methyl analogue (2-(3-(3-methyl‑1,2,4‑oxadiazol‑5‑yl)propyl)isoindoline‑1,3‑dione): PDE4 IC₅₀ >10 μM |
| Quantified Difference | >10‑fold improvement projected |
| Conditions | IMAP fluorescence polarization PDE4 assay; human recombinant PDE4B/PDE4D catalytic domains (Concert Pharmaceuticals patent family). |
Why This Matters
A >10‑fold PDE4 potency gain translates to substantially lower compound consumption in enzymatic screens, directly reducing cost per data point for procurement teams supporting PDE4‑focused discovery programs.
- [1] Concert Pharmaceuticals, Inc. Substituted isoindoline-1,3-dione derivatives. WO Patent 2009129372A1, 2009. View Source
